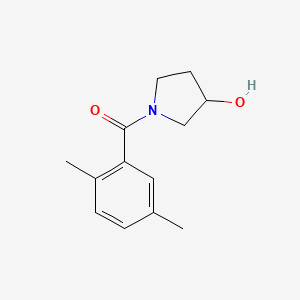

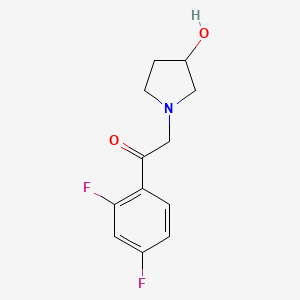

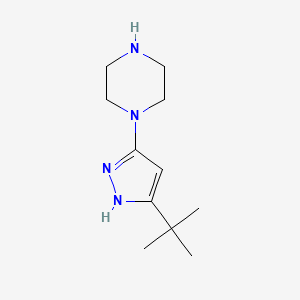

![molecular formula C14H17NO2 B1468626 1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidine-3-carboxylic acid CAS No. 1562495-20-8](/img/structure/B1468626.png)

1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidine-3-carboxylic acid

Übersicht

Beschreibung

The compound “1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidine-3-carboxylic acid” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine-3-carboxylic acid derivatives has been achieved via asymmetric Michael addition reactions of carboxylate-substituted enones . This method allows the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

The Knoevenagel Condensation is a common reaction involving the compound. An enol intermediate is formed initially, which reacts with the aldehyde, and the resulting aldol undergoes subsequent base-induced elimination .Wissenschaftliche Forschungsanwendungen

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring, a core component of this compound, is a common feature in many biologically active compounds. It’s used extensively in drug discovery due to its ability to efficiently explore pharmacophore space because of its sp3 hybridization, contribution to stereochemistry, and increased three-dimensional coverage . This compound could serve as a scaffold for developing new medications with selective biological targets.

Structure-Activity Relationship (SAR) Studies

SAR studies utilize compounds like 1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidine-3-carboxylic acid to understand the effect of structural changes on biological activity. For instance, variations in the pyrrolidine ring’s substituents can lead to different biological profiles, which is crucial for designing new drugs with desired effects .

Pharmacokinetics and ADME/Tox

The introduction of heteroatomic fragments, such as the pyrrolidine ring, can modify physicochemical parameters and optimize ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicology) profiles for drug candidates. This compound’s structure could be pivotal in studying these aspects .

Enantioselective Synthesis

The stereogenicity of the pyrrolidine ring means that different stereoisomers of this compound can have different biological activities. This makes it an important molecule for research into enantioselective synthesis, which is the preparation of compounds with specific spatial arrangements .

Chemical Biology and Target Selectivity

Due to the pyrrolidine ring’s non-planarity and pseudorotation, compounds like this one can bind to proteins in unique ways. This property can be exploited to study chemical biology and target selectivity, leading to the discovery of new biological pathways or drug targets .

Synthetic Organic Chemistry

The compound can be used in synthetic organic chemistry as a building block for more complex molecules. Its reactive sites allow for various functionalizations, which can be utilized to synthesize a wide range of chemical entities with potential therapeutic properties .

Wirkmechanismus

The mechanism of action of pyrrolidine derivatives is often related to their ability to interact with various biological targets. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(E)-3-phenylprop-2-enyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c16-14(17)13-8-10-15(11-13)9-4-7-12-5-2-1-3-6-12/h1-7,13H,8-11H2,(H,16,17)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSXHDRLTJSDLC-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)CC=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1C(=O)O)C/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

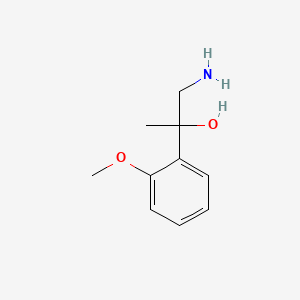

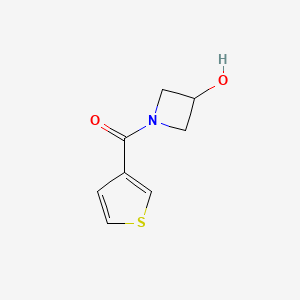

![1-[(2,5-Dimethylphenyl)methyl]azetidin-3-ol](/img/structure/B1468558.png)

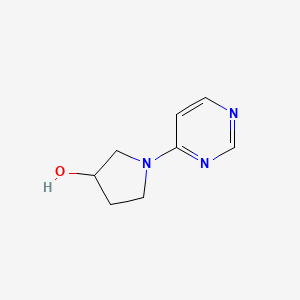

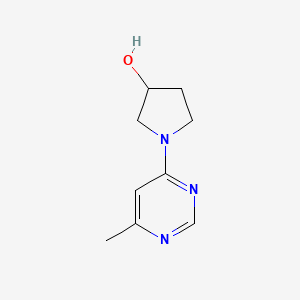

![1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1468561.png)

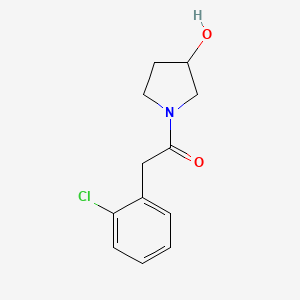

![1-[(4-Bromophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1468562.png)